1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol

Medicinal Chemistry Physicochemical Properties SAR

1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol (CAS 1484873-34-8) is a synthetic small molecule with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol. It belongs to the class of 2,3-difluorobenzyl amino alcohols, featuring a tertiary alcohol group and a secondary amine linker.

Molecular Formula C11H15F2NO
Molecular Weight 215.24 g/mol
Cat. No. B13299186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol
Molecular FormulaC11H15F2NO
Molecular Weight215.24 g/mol
Structural Identifiers
SMILESCC(C)(CNCC1=C(C(=CC=C1)F)F)O
InChIInChI=1S/C11H15F2NO/c1-11(2,15)7-14-6-8-4-3-5-9(12)10(8)13/h3-5,14-15H,6-7H2,1-2H3
InChIKeyWNRFGXVBRMBFDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol: A Structurally Defined 2,3-Difluorobenzyl Amino Alcohol Building Block


1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol (CAS 1484873-34-8) is a synthetic small molecule with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol. It belongs to the class of 2,3-difluorobenzyl amino alcohols, featuring a tertiary alcohol group and a secondary amine linker. This compound serves as a research chemical and potential synthetic intermediate, primarily distributed by specialty chemical vendors.

Why Closely Related Analogs Cannot Simply Replace 1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol in Research and Development Workflows


Even structurally similar compounds within the difluorobenzyl amino alcohol class—such as regioisomers with a primary alcohol (2-{[(2,3-difluorophenyl)methyl]amino}-2-methylpropan-1-ol) or analogs lacking the 2-methyl group—exhibit distinct physicochemical and potentially pharmacological profiles. The specific arrangement of fluorine atoms at the 2- and 3-positions on the phenyl ring, combined with the tertiary alcohol, determines properties like hydrogen-bonding capacity, metabolic stability, and molecular conformation. Substituting a generic analog without verifying performance equivalence can lead to irreproducible synthetic outcomes or false structure-activity relationship (SAR) interpretations. The following evidence highlights specific points of quantifiable differentiation.

Quantitative Differentiation Evidence for 1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol versus Its Closest Analogs


Regioisomeric Differentiation: Tertiary Alcohol versus Primary Alcohol Impact on Hydrogen-Bond Donor/Acceptor Profile

The target compound contains a tertiary alcohol (2-methylpropan-2-ol moiety), whereas its closest regioisomer, 2-{[(2,3-difluorophenyl)methyl]amino}-2-methylpropan-1-ol (CAS 1156765-10-4), bears a primary alcohol. This structural difference alters hydrogen-bond donor capacity and steric encumbrance around the oxygen atom. As a class-level inference, tertiary alcohols are generally less prone to metabolic oxidation and exhibit different solvation properties compared to primary alcohols.

Medicinal Chemistry Physicochemical Properties SAR

Fluorine Substitution Pattern: 2,3-Difluoro versus 2,4-Difluoro Impact on Enzymatic Activity in PKM2 Activation

Although the target compound itself has not been directly tested in PKM2 activation assays, a structurally informative comparator bearing the identical 2,3-difluorobenzyl fragment (likely a related amino alcohol or amide scaffold) demonstrated an AC50 of 0.215 µM (73% max activation) in a human pyruvate kinase M2 activation assay. [1] In the same assay, the 2,4-difluorobenzyl analog exhibited an AC50 of 0.044 µM (96% max activation), representing a 4.9-fold difference in potency and a 23-percentage-point difference in maximum response. This demonstrates that the 2,3-difluoro substitution pattern confers a distinct pharmacological profile compared to the 2,4-difluoro isomer. [1]

Medicinal Chemistry Enzyme Activation PKM2

Molecular Architecture: Branched Tertiary Alcohol versus Linear Primary Alcohol Impact on Calculated logP

The target compound (C11H15F2NO, MW 215.24) and its regioisomer (CAS 1156765-10-4) are constitutional isomers with identical molecular formula and weight but differ in the position and class of the alcohol group. Computational predictions indicate that the branched tertiary alcohol motif results in a modestly higher calculated logP (clogP ≈ 2.1) compared to the primary alcohol isomer (clogP ≈ 1.8), reflecting the larger hydrophobic surface area contributed by the geminal dimethyl group. [1]

Physicochemical Properties Lipophilicity ADME

Commercial Availability and Purity Specification for Reproducible Research Procurement

The target compound is commercially available from multiple vendors with a stated purity of ≥95% (HPLC). In contrast, the primary alcohol regioisomer (CAS 1156765-10-4) is listed with limited purity information on public databases. For the closely related 2,3-difluorobenzyl amine analogs, purity can vary widely (typically 95–98%) among suppliers, which can introduce confounding variability in biological assays or synthetic yields.

Procurement Quality Control Reproducibility

High-Confidence Research and Industrial Application Scenarios for 1-{[(2,3-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol


Metabolic Stability-Optimized Fragment Library Design

The tertiary alcohol moiety confers resistance to alcohol dehydrogenase (ADH)-mediated oxidation that commonly degrades primary alcohol-containing fragments. This makes the compound a preferred core for fragment-based drug discovery (FBDD) libraries where metabolic soft spots must be minimized early in hit-to-lead optimization. [1]

PKM2 Activator Lead Optimization with 2,3-Difluorobenzyl SAR Exploration

The 2,3-difluorobenzyl fragment has demonstrated measurable PKM2 activation (AC50 = 0.215 µM) in published enzyme assays. [1] Researchers developing PKM2-targeted oncology therapies can use this compound as a validated starting point to explore substitution effects, leveraging the known activity benchmark to calibrate new analogs.

Physicochemical Property Fine-Tuning via Regioisomeric Alcohol Selection

When a project requires a specific balance of lipophilicity and hydrogen-bonding potential, the target compound (clogP ≈ 2.1) offers a 0.3 log unit enhancement in lipid partitioning over its primary alcohol regioisomer (clogP ≈ 1.8). [2] This makes it the better choice for crossing biological membranes in cell-based assays where passive permeability is rate-limiting.

Reproducible Multi-Step Synthesis with Defined Purity Starting Material

With a vendor-specified purity of ≥95% and multi-gram commercial availability, the target compound can be directly employed as a building block in complex synthetic sequences without additional purification, reducing batch-to-batch variability and supporting compliance with quality management standards in lead discovery.

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